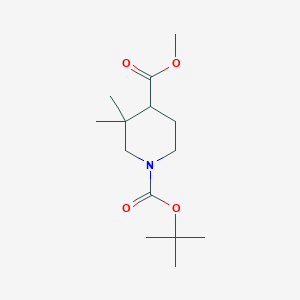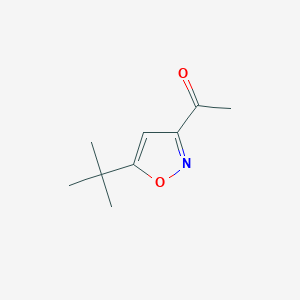![molecular formula C7H5ClN2O B13006386 4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
4-Chloro-2-methylfuro[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylfuro[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused furan and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux at 78°C, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan ring is activated towards electrophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylfuro[2,3-d]pyrimidine has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy.
Material Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific electronic properties.
Biological Studies: It has been investigated for its potential anti-inflammatory and antibacterial activities.
Wirkmechanismus
The mechanism by which 4-Chloro-2-methylfuro[2,3-d]pyrimidine exerts its effects involves interaction with molecular targets such as protein kinases. These interactions can inhibit kinase activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can prevent the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrrole and pyrimidine ring system, known for its applications in medicinal chemistry.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrrole ring instead of a furan ring.
Uniqueness: 4-Chloro-2-methylfuro[2,3-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials.
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
4-chloro-2-methylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3 |
InChI-Schlüssel |
HDYCPCMSKKZPRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CO2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)

![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)


![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)






